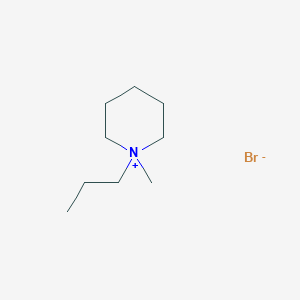
1-Methyl-1-propylpiperidinium bromid
Übersicht
Beschreibung
1-Methyl-1-propylpiperidinium Bromide is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C9H20BrN .
Molecular Structure Analysis
The molecular structure of 1-Methyl-1-propylpiperidinium Bromide is represented by the formula C9H20BrN. It has an average mass of 222.166 Da and a monoisotopic mass of 221.077911 Da .Physical And Chemical Properties Analysis
1-Methyl-1-propylpiperidinium Bromide is a solid at 20°C. It appears as a white to almost white powder or crystal. It has a melting point of 248°C (dec.) and is soluble in water .Wissenschaftliche Forschungsanwendungen
Elektrolyte in Lithium-/Natrium-Ionenbatterien
“1-Methyl-1-propylpiperidinium bromid” wird als Elektrolyt in Lithium-/Natrium-Ionenbatterien verwendet . Die hohe Ionenleitfähigkeit der Verbindung macht sie zu einer hervorragenden Wahl für diese Anwendung. Sie trägt zum effizienten Transfer von Ionen zwischen Anode und Kathode bei, was für die Leistung der Batterie entscheidend ist.
Farbstoffsolarzellen
Diese Verbindung findet Anwendung in Farbstoffsolarzellen . Ihre hohe thermische Stabilität und Nichtflüchtigkeit machen sie für den Einsatz in diesen Zellen geeignet, die Sonnenlicht mithilfe eines farbstoffsensibilisierten photoelektrochemischen Systems in Elektrizität umwandeln.
Synthese von leitfähigen Polymeren
“this compound” wird als Medium für die Synthese von leitfähigen Polymeren verwendet . Diese Polymere haben eine Vielzahl von Anwendungen, darunter organische Leuchtdioden (OLEDs), Solarzellen und Sensoren.
Interkalations-Elektrodenmaterialien
Die Verbindung wird auch bei der Synthese von Interkalations-Elektrodenmaterialien verwendet . Diese Materialien werden in wiederaufladbaren Batterien verwendet, wo sie die Interkalation von Ionen ermöglichen, ein Prozess, der für den Betrieb der Batterie grundlegend ist.
Biochemisches Reagenz
“this compound” wird als biochemisches Reagenz verwendet . Es kann als biologisches Material oder organische Verbindung für die lebenswissenschaftliche Forschung verwendet werden. Die spezifischen Anwendungen in diesem Bereich werden in den verfügbaren Ressourcen jedoch nicht im Detail beschrieben.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
1-Methyl-1-propylpiperidinium bromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating their activity. The compound’s interactions with biomolecules are primarily driven by its ionic nature, allowing it to form electrostatic interactions and hydrogen bonds with target molecules .
Cellular Effects
1-Methyl-1-propylpiperidinium bromide has notable effects on different cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of 1-Methyl-1-propylpiperidinium bromide involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-1-propylpiperidinium bromide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to altered cellular responses .
Dosage Effects in Animal Models
The effects of 1-Methyl-1-propylpiperidinium bromide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating enzyme function. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes .
Metabolic Pathways
1-Methyl-1-propylpiperidinium bromide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s influence on metabolic pathways can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 1-Methyl-1-propylpiperidinium bromide is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and function within the cell .
Subcellular Localization
1-Methyl-1-propylpiperidinium bromide exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall impact on cellular processes .
Eigenschaften
IUPAC Name |
1-methyl-1-propylpiperidin-1-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N.BrH/c1-3-7-10(2)8-5-4-6-9-10;/h3-9H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSANMXKHSHGXNC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1(CCCCC1)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049370 | |
| Record name | 1-Methyl-1-propylpiperidinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88840-42-0 | |
| Record name | 1-Methyl-1-propylpiperidinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-1-propylpiperidinium bromide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L76B7A9DK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


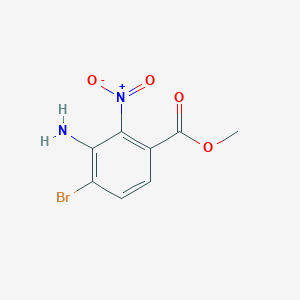
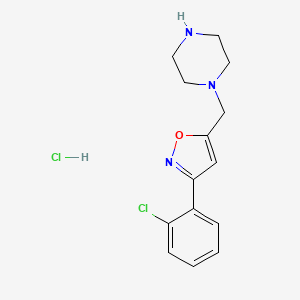
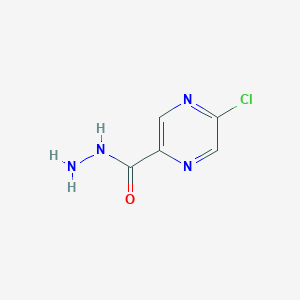

![3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B1453477.png)


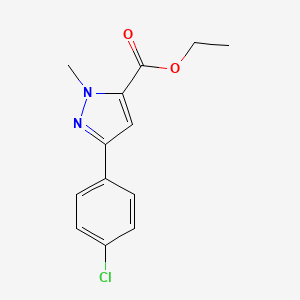



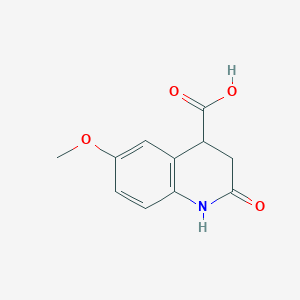
![3-[(4-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1453489.png)

